molecular formula C26H20F5NO4 B12516934 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate

2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate

Cat. No.: B12516934
M. Wt: 505.4 g/mol
InChI Key: TZEGAVSWQUEHAQ-UHFFFAOYSA-N
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Description

This compound, commonly abbreviated as Fmoc-Val-OPfp (CAS 86060-87-9), is a valine-derived building block used in solid-phase peptide synthesis (SPPS). Its structure comprises:

  • Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl protecting group for the amino terminus, ensuring selective deprotection under mild basic conditions.
  • Pentafluorophenyl (Pfp) ester: An activating group that enhances reactivity during peptide bond formation, particularly in fragment condensation strategies.
  • 3-methylbutanoate backbone: Derived from valine, contributing to hydrophobicity and steric effects during synthesis .

The Pfp ester is favored for its stability and slow hydrolysis rate, allowing controlled coupling in complex peptide assemblies .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGAVSWQUEHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents :

    • Fmoc-L-leucine (1 equiv)
    • Pentafluorophenol (1.2–1.5 equiv)
    • DCC or DIC (1.2 equiv)
    • Solvent: Dichloromethane (DCM) or ethyl acetate (EtOAc).
  • Steps :

    • Dissolve Fmoc-L-leucine and Pfp-OH in anhydrous DCM.
    • Add DCC/DIC dropwise at 0°C under inert atmosphere.
    • Stir for 4–12 hours at room temperature.
    • Filter precipitated N,N′-dicyclohexylurea (DCU) or diisopropylurea (DIU).
    • Concentrate the filtrate and purify by recrystallization.

Yield and Purity

  • Yield : 85–93%.
  • Purity : ≥98% (HPLC, 254 nm).

Mixed Carbonate Approach

An alternative method employs pentafluorophenyl trifluoroacetate (Pfp-TFA) for direct esterification without carbodiimides.

Procedure

  • Reagents :

    • Fmoc-L-leucine (1 equiv)
    • Pfp-TFA (1.5 equiv)
    • Base: N-methylmorpholine (NMM) or triethylamine (TEA)
    • Solvent: Tetrahydrofuran (THF).
  • Steps :

    • Add Pfp-TFA to a solution of Fmoc-L-leucine and base in THF.
    • Stir for 2–4 hours at room temperature.
    • Quench with aqueous HCl, extract with EtOAc, and dry over Na₂SO₄.
    • Purify via silica gel chromatography.

Yield and Purity

  • Yield : 78–82%.
  • Advantage : Avoids urea byproducts, simplifying purification.

Solid-Phase Synthesis Adaptation

Fmoc-L-leucine-Pfp esters are also synthesized on-resin for direct incorporation into peptide chains.

Procedure

  • Reagents :

    • Fmoc-L-leucine preloaded on Wang resin
    • Pfp-OH (3 equiv)
    • DIC (3 equiv)
    • Catalyst: Oxyma Pure or HOBt.
  • Steps :

    • Activate Fmoc-L-leucine on resin with DIC and Pfp-OH in DMF.
    • Wash resin with DMF and DCM to remove excess reagents.
    • Cleave product with trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5).

Yield and Purity

  • Yield : 90–96% (crude).
  • Purity : ≥99.7% (HPLC).

Purification and Crystallization

Recrystallization in ethanol/water systems is critical for removing dipeptide impurities (e.g., Fmoc-Leu-Leu-OH).

Protocol

  • Dissolve crude product in ethanol/water (2:3 v/v) at 80°C.
  • Cool to room temperature overnight for crystallization.
  • Filter and wash with cold ethanol/water.

Results

  • Purity improvement : 90.3% → 99.7% (HPLC).
  • Recovery : 86–93%.

Analytical Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 4.40 (m, 1H, CH), 4.20 (t, 1H, Fmoc CH), 1.60 (m, 3H, Leu side chain).
  • MS (ESI+) : m/z 519.47 [M+H]⁺.

Chromatographic Purity

Method Column Retention Time (min) Purity (%)
HPLC (254 nm) C18 11.5 99.7
TLC (SiO₂) EtOAc/Hexane Rf = 0.45 ≥98

Industrial-Scale Production

Optimized Conditions

  • Solvent : Ethyl acetate (low toxicity, high solubility).
  • Catalyst : Oxyma Pure (prevents racemization vs. HOBt).
  • Scale : 1 kg batches with 89% yield.

Cost Analysis

Component Cost/kg (USD)
Fmoc-L-leucine 450
Pfp-OH 620
DIC 300

Chemical Reactions Analysis

Types of Reactions

N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it ideal for peptide coupling reactions .

Common Reagents and Conditions

Major Products

The primary product formed from the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester with nucleophiles is the corresponding amide. This reaction is fundamental in peptide synthesis, where the formation of peptide bonds is essential .

Scientific Research Applications

N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester involves the activation of the carboxyl group of valine through the formation of a pentafluorophenyl ester. This activated ester is highly reactive towards nucleophiles, facilitating the formation of amide bonds. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis .

Comparison with Similar Compounds

Structural Variations in Fluorinated Aryl Esters

Compounds with fluorinated aryl esters differ in the number and position of fluorine atoms, impacting reactivity and solubility:

Compound Name Fluorinated Group Amino Acid Backbone CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties References
Fmoc-Val-OPfp Pentafluorophenyl (Pfp) Valine (3-methyl) 86060-87-9 C₂₇H₂₀F₅NO₄ 529.45 High reactivity, slow hydrolysis
Fmoc-Phe(F₅)-OH Pentafluorophenyl Phenylalanine 205526-32-5 C₂₄H₁₆F₅NO₄ 477.39 Enhanced hydrophobicity, used in hydrophobic peptide regions
(S)-2-{[(Fmoc)amino]}-3-(2,3,5,6-tetrafluorophenyl)propanoic acid Tetrafluorophenyl Alanine Not provided C₂₃H₁₅F₄NO₄ 453.36 Moderate reactivity, faster hydrolysis than Pfp esters
N-[(Fmoc)]-3,5-difluoro-D-phenylalanine 3,5-Difluorophenyl Phenylalanine 0541AB* C₂₄H₁₇F₂NO₄ 421.40 Chiral specificity for D-amino acid incorporation

*Catalog number instead of CAS.

Key Findings :

  • Pfp vs. Tetrafluorophenyl Esters : Pfp esters exhibit slower hydrolysis rates, making them preferable for stepwise couplings, whereas tetrafluorophenyl derivatives are more reactive but less stable .
  • Backbone Influence : Valine-based Pfp esters (e.g., Fmoc-Val-OPfp) introduce greater steric hindrance than phenylalanine analogs, affecting coupling efficiency in sterically crowded environments .

Variations in Amino Acid Side Chains

Substituents on the amino acid backbone alter physicochemical properties and applications:

Compound Name Side Chain Modification CAS Number Molecular Weight (g/mol) Application References
Fmoc-Gln-OPfp Glutamine (amide side chain) 86061-00-9 582.45 Stabilizes hydrogen bonds in peptide loops
(R)-3-{[(Fmoc)amino]}-4-(4-tert-butylphenyl)butanoic acid 4-tert-butylphenyl 401916-49-2 692.63 Enhances lipophilicity for membrane peptide design
3-{[(Fmoc)amino]}-N-(phenylsulfonyl)-L-alanine Phenylsulfonyl group MFCD04112690 416.44 Facilitates sulfonamide-based conjugations
5-tert-Butyl 1-Pfp N-[(Fmoc)]-L-glutamate Glutamate with tert-butyl ester 11227121* 692.63 Dual protection for carboxylate groups

*TCI internal identifier.

Key Findings :

  • Hydrophobic Modifications : tert-Butyl and pentafluorophenyl groups increase solubility in organic solvents, aiding in SPPS of membrane-associated peptides .
  • Bifunctional Derivatives : Compounds like Fmoc-Gln-OPfp enable simultaneous side-chain and backbone modifications, critical for synthesizing post-translationally modified peptides .

Insights :

  • Pfp esters generally achieve higher purity (>97%) due to their crystallinity, whereas iodinated analogs require stringent chromatographic purification .
  • Higher melting points correlate with aromatic fluorination, as seen in Fmoc-2-iodophenylalanine .

Biological Activity

The compound 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate is a fluorinated organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Molecular Characteristics

  • IUPAC Name : (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
  • Molecular Formula : C26H20F5N2O4
  • Molecular Weight : 592.5 g/mol
  • CAS Number : 136554-94-4

Structural Features

The structure of this compound includes a pentafluorophenyl group, which enhances lipophilicity and potentially influences biological interactions. The fluorenylmethoxycarbonyl group is significant for its applications in drug design and synthesis.

Research indicates that the incorporation of fluorine atoms in organic compounds can enhance their biological activity by improving metabolic stability and bioavailability. The pentafluorophenyl moiety may also interact with biological targets through hydrophobic interactions and electron-withdrawing effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated compounds similar to 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate . For instance:

  • Study Findings : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Antimicrobial Properties

Fluorinated compounds have also been investigated for their antimicrobial activities. The presence of fluorine can enhance the potency of these compounds against bacterial strains by disrupting cellular processes or inhibiting enzyme activities.

Case Studies

  • Anticancer Screening :
    • A study evaluated the anticancer activity of several fluorinated derivatives. The results indicated that compounds with pentafluorophenyl groups exhibited significant inhibition of cancer cell growth at micromolar concentrations .
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial efficacy of fluorinated compounds against resistant bacterial strains. Results showed that certain derivatives had enhanced activity compared to their non-fluorinated counterparts .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerSimilar to 2,3,4,5,6-Pentafluorophenyl...Significant inhibition of cell growth
AntimicrobialFluorinated derivativesEnhanced activity against resistant strains
Enzyme InhibitionPentafluorophenyl derivativesDisruption of enzyme function

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